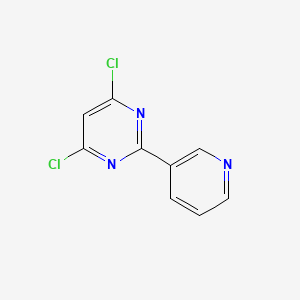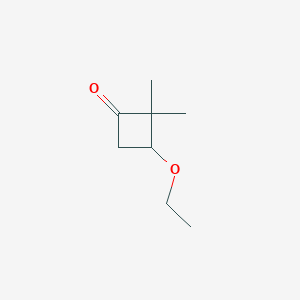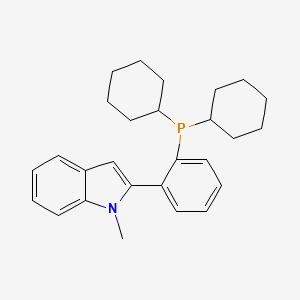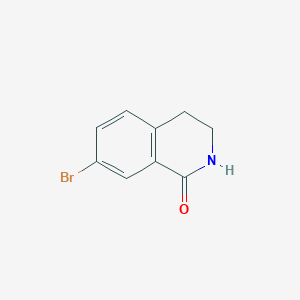
Rhodamine 700
Übersicht
Beschreibung
Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, known for its near-infrared fluorescence properties. It is widely used in various scientific fields due to its unique optical characteristics. The compound is particularly notable for its application in laser dyes and mitochondrial staining .
Wirkmechanismus
Target of Action
Rhodamine 700 perchlorate is primarily used as a fluorochrome . A fluorochrome is a fluorescent dye used to stain biological specimens . The primary target of this compound perchlorate is therefore the biological specimens that it is used to stain .
Mode of Action
It is known that this compound perchlorate, like other rhodamines, is likely to interact with its targets by binding to them and fluorescing under certain conditions . This fluorescence allows the stained biological specimens to be visualized under a microscope .
Biochemical Pathways
Instead, it allows these pathways to be visualized more easily .
Result of Action
The primary result of the action of this compound perchlorate is the staining of biological specimens, which allows them to be visualized under a microscope . The fluorescence of this compound perchlorate can highlight specific structures or cells within the specimen, providing valuable information for research or diagnostic purposes .
Action Environment
The action of this compound perchlorate can be influenced by various environmental factors. For instance, the fluorescence of this compound perchlorate can be affected by the pH of the solution it is in . Additionally, the stability of this compound perchlorate may be affected by light and temperature, and it is typically stored in a cool, dark place to maintain its effectiveness .
Biochemische Analyse
Biochemical Properties
Rhodamine 700 perchlorate plays a significant role in biochemical reactions, primarily due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through binding interactions that facilitate its function as a fluorochrome. For instance, this compound perchlorate can bind to mitochondrial proteins, enabling selective labeling and imaging of these proteins within cells . Additionally, it has been used in photodynamic therapy to generate reactive oxygen species that damage cancer cells .
Cellular Effects
This compound perchlorate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In photodynamic therapy, this compound perchlorate generates reactive oxygen species upon light activation, leading to oxidative stress and apoptosis in cancer cells . This compound has also been shown to affect mitochondrial function by selectively labeling mitochondrial proteins, which can impact cellular energy production and metabolism .
Molecular Mechanism
The molecular mechanism of this compound perchlorate involves its interaction with biomolecules through binding interactions and photodynamic effects. Upon light activation, this compound perchlorate generates reactive oxygen species that induce oxidative damage to cellular components, leading to cell death . Additionally, its ability to bind to specific proteins, such as mitochondrial proteins, allows for targeted imaging and labeling within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound perchlorate can change over time due to its stability and degradation. Studies have shown that this compound perchlorate maintains its fluorescence properties over extended periods, making it suitable for long-term imaging applications . Its phototoxicity can increase with prolonged exposure to light, potentially affecting cellular function . The stability of this compound perchlorate in various solvents and storage conditions also influences its long-term effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound perchlorate vary with different dosages in animal models. At lower dosages, it can effectively label and image specific cellular components without causing significant toxicity . Higher dosages may lead to adverse effects, including increased phototoxicity and oxidative stress, which can damage cellular structures and impair function . It is crucial to optimize the dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound perchlorate is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a fluorochrome allows it to participate in reactions that generate reactive oxygen species, which can influence metabolic flux and metabolite levels within cells . The compound’s interactions with mitochondrial proteins also suggest its involvement in cellular energy metabolism and oxidative phosphorylation .
Transport and Distribution
This compound perchlorate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to selectively label mitochondrial proteins indicates that it can be localized to specific cellular compartments . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound perchlorate is primarily within the mitochondria, where it binds to mitochondrial proteins and facilitates targeted imaging . This localization is directed by the compound’s chemical structure and interactions with mitochondrial targeting signals. The selective accumulation of this compound perchlorate within mitochondria enhances its effectiveness in photodynamic therapy and fluorescence microscopy applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodamine 700 can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. The synthesis typically involves the reaction of a rhodamine derivative with a trifluoromethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine 700 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form different reduced species.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while reduction can yield reduced forms of the dye .
Wissenschaftliche Forschungsanwendungen
Rhodamine 700 has a wide range of applications in scientific research, including:
Chemistry: Used as a laser dye due to its efficient fluorescence properties in the near-infrared region.
Biology: Employed in mitochondrial staining to study cellular structures and functions.
Medicine: Utilized in imaging techniques to visualize biological processes and diagnose diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Rhodamine B
- Rhodamine 6G
- Acridine Red
- Pyronin Y
- Pyronin B
Comparison: Rhodamine 700 is unique due to its near-infrared fluorescence, which is not commonly found in other rhodamine dyes. This property makes it particularly useful for applications requiring deep tissue imaging and minimal background interference. In contrast, compounds like Rhodamine B and Rhodamine 6G are more commonly used for visible light fluorescence applications .
This compound stands out for its specific applications in near-infrared fluorescence, making it a valuable tool in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRBNPBWAFIKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClF3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347134 | |
| Record name | Rhodamine 700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green odorless crystals; [Exciton MSDS] | |
| Record name | LD 700 perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63561-42-2 | |
| Record name | Rhodamine 700 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63561-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 264-312-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063561422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine 700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
